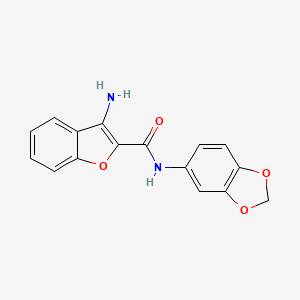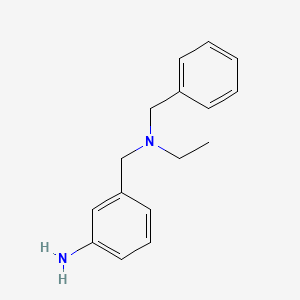
3-((Benzyl(ethyl)amino)methyl)anilin
Übersicht
Beschreibung
3-((Benzyl(ethyl)amino)methyl)aniline is a useful research compound. Its molecular formula is C16H20N2 and its molecular weight is 240.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-((Benzyl(ethyl)amino)methyl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((Benzyl(ethyl)amino)methyl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Katalyse in der organischen Synthese
3-((Benzyl(ethyl)amino)methyl)anilin: wird in der Katalyse für die organische Synthese eingesetzt, insbesondere bei der Methylierung von Anilinen mit Methanol. Dieser Prozess wird durch cyclometallierte Rutheniumkomplexe katalysiert und ist für die Synthese von bioaktiven Verbindungen wie Pharmazeutika von Bedeutung. Die Transformation beeinflusst die Lipophilie von Verbindungen und verbessert ihre biologische Zugänglichkeit .
Synthese von bioaktiven Molekülen
Die Verbindung dient als Vorläufer bei der Synthese von bioaktiven Molekülen. Ihre Struktur ermöglicht die Herstellung von Peptidanalogen oder Vorstufen zu optisch aktiven Aminosäuren, Aminoalkoholen, Diaminen und Lactamen, die bei der Entwicklung therapeutischer Mittel und beim Verständnis biologischer Prozesse von entscheidender Bedeutung sind .
Elektrochemische Oxidation
In der Elektrochemie kann This compound an der elektrochemischen Oxidation von Aminen beteiligt sein. Diese Methode bietet eine Alternative zu herkömmlichen chemischen Umwandlungen und eröffnet Wege zur Synthese und Modifizierung chemisch nützlicher Moleküle, einschließlich solcher, die in Pharmazeutika und Agrochemikalien verwendet werden .
Wirkmechanismus
Target of Action
They can act as substrates, inhibitors, or modulators of these proteins .
Mode of Action
Without specific information, it’s difficult to say exactly how “3-((Benzyl(ethyl)amino)methyl)aniline” interacts with its targets. Anilines are known to undergo various chemical reactions, including methylation . The benzyl group can also participate in various reactions, including nucleophilic substitution .
Biochemical Pathways
Anilines and benzyl compounds can be involved in a variety of biochemical pathways, depending on their specific targets and mode of action .
Pharmacokinetics
Anilines and benzyl compounds can be absorbed through various routes, distributed throughout the body, metabolized by various enzymes, and excreted in urine or feces .
Result of Action
Depending on its targets and mode of action, it could potentially affect a variety of cellular processes .
Action Environment
The action, efficacy, and stability of “3-((Benzyl(ethyl)amino)methyl)aniline” can be influenced by various environmental factors, including pH, temperature, and the presence of other compounds .
Eigenschaften
IUPAC Name |
3-[[benzyl(ethyl)amino]methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2/c1-2-18(12-14-7-4-3-5-8-14)13-15-9-6-10-16(17)11-15/h3-11H,2,12-13,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDEQWPDLSGPVPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)CC2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


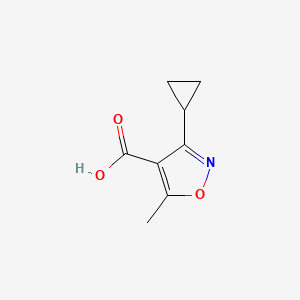
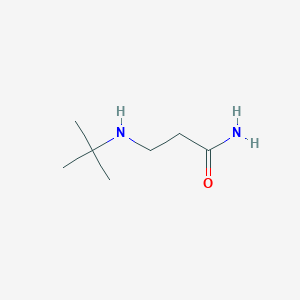

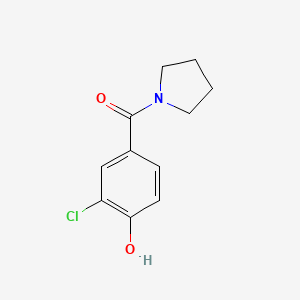
![2-[(4-Hydroxyphenyl)formamido]acetamide](/img/structure/B1517025.png)
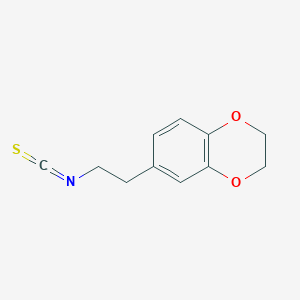
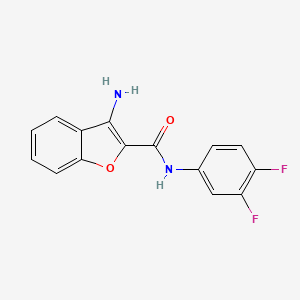
![1-[4-(Bromomethyl)piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B1517029.png)
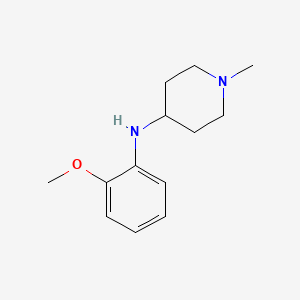
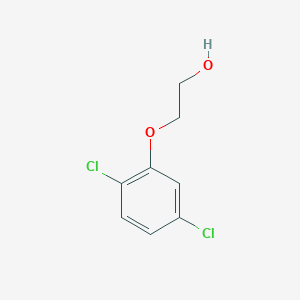

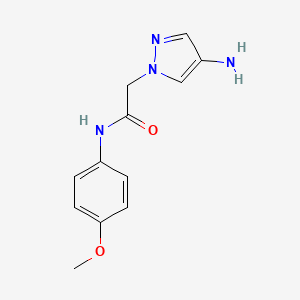
![2-{[4-(Propan-2-yl)phenyl]amino}-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B1517038.png)
